3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde 3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde
Brand Name: Vulcanchem
CAS No.: 933916-93-9
VCID: VC0122955
InChI: InChI=1S/C19H21FN2O2/c1-24-19-7-6-15(14-23)12-16(19)13-21-8-10-22(11-9-21)18-5-3-2-4-17(18)20/h2-7,12,14H,8-11,13H2,1H3
SMILES: COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=CC=C3F
Molecular Formula: C19H21FN2O2
Molecular Weight: 328.4 g/mol

3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde

CAS No.: 933916-93-9

Reference Standards

VCID: VC0122955

Molecular Formula: C19H21FN2O2

Molecular Weight: 328.4 g/mol

3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde - 933916-93-9

CAS No. 933916-93-9
Product Name 3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde
Molecular Formula C19H21FN2O2
Molecular Weight 328.4 g/mol
IUPAC Name 3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde
Standard InChI InChI=1S/C19H21FN2O2/c1-24-19-7-6-15(14-23)12-16(19)13-21-8-10-22(11-9-21)18-5-3-2-4-17(18)20/h2-7,12,14H,8-11,13H2,1H3
Standard InChIKey UESWFMZACPWZCK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=CC=C3F
Canonical SMILES COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=CC=C3F
PubChem Compound 23722980
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator